copper;dipotassium;1,1-diphosphonatoethanol
Description
Copper;dipotassium;1,1-diphosphonatoethanol is a coordination complex comprising copper ions, dipotassium counterions, and 1,1-diphosphonatoethanol (also known as 1-hydroxyethylidene diphosphonic acid, HEDP). HEDP is a diphosphonate ligand with strong chelating properties, forming stable complexes with transition metals like copper . The potassium salt of HEDP (CAS 67953-76-8) has the molecular formula C₂H₈O₇P₂·xK and a molecular weight of 206.03 g/mol (anhydrous basis) . This compound is widely utilized in industrial applications, including water treatment, corrosion inhibition, and catalysis, due to its ability to sequester metal ions and stabilize reactive intermediates . Copper incorporation enhances its redox activity, making it suitable for catalytic processes such as ethanol dehydrogenation .
Properties
CAS No. |
69140-61-0 |
|---|---|
Molecular Formula |
C2H4CuK2O7P2 |
Molecular Weight |
343.74 g/mol |
IUPAC Name |
copper;dipotassium;1,1-diphosphonatoethanol |
InChI |
InChI=1S/C2H8O7P2.Cu.2K/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;+2;2*+1/p-4 |
InChI Key |
KYYOLRWDZJLKGI-UHFFFAOYSA-J |
Canonical SMILES |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;dipotassium;1,1-diphosphonatoethanol typically involves the reaction of copper salts with dipotassium salts of 1,1-diphosphonatoethanol. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired coordination complex. The reaction conditions, such as temperature and concentration, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as crystallization and filtration, are employed to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
Copper;dipotassium;1,1-diphosphonatoethanol undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can also participate in reduction reactions, where the copper center is reduced.
Substitution: The bisphosphonate ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and hydrazine are used to reduce the copper center.
Substitution Reactions: Ligand substitution reactions are typically carried out in the presence of coordinating solvents and under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in the formation of new coordination complexes with different ligands.
Scientific Research Applications
Copper;dipotassium;1,1-diphosphonatoethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in medical applications, including drug delivery systems and diagnostic agents.
Industry: It is used in industrial processes, such as water treatment and corrosion inhibition, due to its ability to interact with metal ions and surfaces.
Mechanism of Action
The mechanism of action of copper;dipotassium;1,1-diphosphonatoethanol involves its interaction with molecular targets and pathways. The copper center can coordinate with various biomolecules, such as proteins and enzymes, leading to changes in their structure and function. The bisphosphonate ligand can also interact with metal ions, influencing their reactivity and stability. These interactions contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
Sodium and Tetrasodium Salts of HEDP
- Tetrasodium etidronate (HEDP-Na₄) : The sodium counterpart (CAS 29329-71-3) shares HEDP’s core structure but differs in counterion type and charge. It is a stronger chelator for calcium and magnesium, making it prevalent in detergents and cosmetics . However, the potassium salt exhibits better solubility in polar solvents, which is advantageous in homogeneous catalysis .
- Stability Constants : HEDP’s dissociation constants (pKa values) for protons and metal ions (e.g., log K for Ca²⁺ = 6.2, Cu²⁺ = 12.5) highlight its preferential binding to transition metals over alkali earth ions .
Europium(III)-HEDP Complexes
Europium(III) forms luminescent complexes with HEDP, leveraging the ligand’s phosphonate groups for high coordination stability (log K ~ 18.5 for Eu³⁺). In contrast, copper-HEDP complexes prioritize redox activity over luminescence, enabling catalytic applications like alcohol dehydrogenation .
Other Metal-Diphosphonate Complexes
Copper Phosphinate Complexes
Copper phosphinates (e.g., [Cu(PPh₃)₂(O₃PR₂)]) are structurally distinct but functionally analogous. These complexes catalyze ethanol dehydration to ethylene with >90% selectivity, whereas copper-HEDP systems may favor dehydrogenation pathways due to the ligand’s electron-withdrawing phosphonate groups .
Zinc and Calcium HEDP Complexes
Zinc-HEDP (log K = 11.8) and calcium-HEDP (log K = 6.2) exhibit lower stability compared to copper complexes. This difference underpins copper-HEDP’s dominance in applications requiring robust metal-ligand binding, such as corrosion inhibition in acidic environments .
Non-Phosphonate Chelators
Dipotassium Phosphate (K₂HPO₄)
A simple phosphate salt (CAS 7758-11-4), K₂HPO₄ lacks the chelating capacity of HEDP derivatives. It primarily serves as a pH buffer or nutrient source in microbiological media, contrasting with HEDP’s role in metal sequestration .
EDTA and Citrate Salts
Ethylenediaminetetraacetic acid (EDTA) forms stronger complexes with alkali earth metals (log K for Ca²⁺ = 10.7) but is less effective for transition metals like copper (log K = 18.8 for EDTA vs. 12.5 for HEDP). Citrate salts, while biodegradable, offer weaker binding (log K for Cu²⁺ = 6.1), limiting their utility in high-temperature catalysis .
Data Tables
Table 1: Key Properties of Copper;Dipotassium;1,1-Diphosphonatoethanol and Analogues
Table 2: Stability Constants of HEDP with Selected Metals
| Metal Ion | log K (HEDP) | log K (EDTA) |
|---|---|---|
| Cu²⁺ | 12.5 | 18.8 |
| Ca²⁺ | 6.2 | 10.7 |
| Zn²⁺ | 11.8 | 16.5 |
| Mg²⁺ | 5.7 | 8.7 |
Biological Activity
Copper;dipotassium;1,1-diphosphonatoethanol, also known as dipotassium copper(1+) 1,1-diphosphonatoethanol, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₄H₈K₂CuO₆P₂
- Molecular Weight : 343.74 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 7
Copper ions are known for their biocidal properties, acting against a variety of pathogens through several mechanisms:
- Oxidative Stress Induction : Copper can generate reactive oxygen species (ROS), leading to oxidative damage in microbial cells.
- Disruption of Membrane Integrity : Copper ions can interact with microbial membranes, causing leakage and cell death.
- Enzyme Inhibition : Copper may inhibit essential enzymes in pathogens, disrupting metabolic processes.
Antimicrobial Properties
Research indicates that copper compounds exhibit significant antimicrobial activity against bacteria and fungi. A study highlighted that this compound demonstrated effective biocidal activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .
Case Studies
| Study | Organism | Concentration | Result |
|---|---|---|---|
| E. coli | 100 µg/mL | 99% inhibition of growth | |
| S. aureus | 50 µg/mL | Complete cell lysis observed | |
| Candida albicans | 200 µg/mL | Significant reduction in viability |
Applications in Medicine
The compound's biocidal properties make it a candidate for various medical applications:
- Wound Care : Due to its antimicrobial properties, it can be used in formulations for wound dressings to prevent infections.
- Dental Applications : It has potential use in dental materials where antimicrobial action is required to prevent biofilm formation.
Safety and Toxicity
While copper is an essential trace element, excessive exposure can lead to toxicity. Studies have indicated that the concentration of copper compounds must be carefully controlled to prevent adverse effects on human health and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
